(3-Chloro-phenylamino)-acetic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

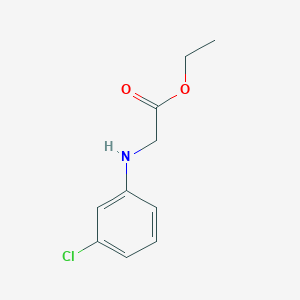

“(3-Chloro-phenylamino)-acetic acid ethyl ester”, also known as ethyl 3-chloro-4-aminobenzoate, is a chemical compound with the molecular formula C10H11ClNO2 . It is a white crystalline powder that has a slightly bitter taste and is soluble in various solvents such as ethanol, methanol, and acetone. It is commonly used in medical, environmental, and industrial research.

Synthesis Analysis

The synthesis of esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .

Molecular Structure Analysis

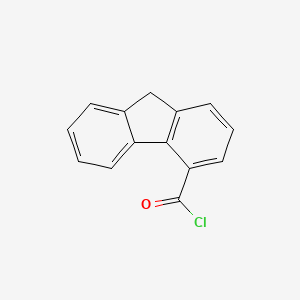

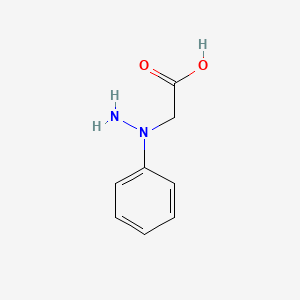

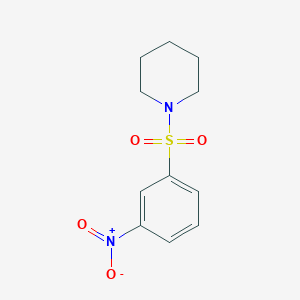

The molecular structure of “(3-Chloro-phenylamino)-acetic acid ethyl ester” consists of a phenylamino group (an amine group attached to a phenyl group), an acetic acid ethyl ester group (an ester group formed from acetic acid and ethanol), and a chlorine atom attached to the third carbon of the phenyl group .

Chemical Reactions Analysis

Esters like “(3-Chloro-phenylamino)-acetic acid ethyl ester” undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction of esters is hydrolysis, which can occur in either acidic or basic conditions. In this reaction, an ester is converted into a carboxylic acid and an alcohol .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, have shown promise as antiviral agents. For instance:

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus, with an IC50 value of 7.53 μmol/L . Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited the highest selectivity index (SI) against CoxB3 virus .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anti-HIV Activity

Researchers have explored indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, as potential anti-HIV agents. Molecular docking studies have been conducted to assess their efficacy against HIV-1 .

Broad-Spectrum Potential

From the literature, it’s evident that indole derivatives, including ethyl 2-[(3-chlorophenyl)amino]acetate, possess diverse biological activities. Their potential remains largely unexplored, offering exciting avenues for future therapeutic development .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that ethyl 2-[(3-chlorophenyl)amino]acetate may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .

properties

IUPAC Name |

ethyl 2-(3-chloroanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSGZTSPLQPIQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307187 |

Source

|

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-phenylamino)-acetic acid ethyl ester | |

CAS RN |

2573-31-1 |

Source

|

| Record name | 2573-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Chloro-phenylamino)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)